N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. The molecule integrates a 3,4-dimethoxyphenylmethylidene group, which contributes to its electronic and steric properties, and an N-(5-chloro-2-hydroxyphenyl)acetamide side chain. The thioxo (sulfanylidene) group at the 2-position of the thiazolidinone ring is critical for π-conjugation and may modulate biological activity through interactions with cellular targets .
Structurally, the compound shares a scaffold common in bioactive molecules, particularly those targeting enzymes like tyrosine kinases or inflammatory mediators. Its synthesis likely involves Knoevenagel condensation between a thiazolidinone precursor and a 3,4-dimethoxybenzaldehyde derivative, followed by acetamide coupling .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c1-27-15-6-3-11(7-16(15)28-2)8-17-19(26)23(20(29)30-17)10-18(25)22-13-9-12(21)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIKJXJNJVPYLQ-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazolidinone derivatives characterized by the following structural components:
- A chloro and hydroxy substituted phenyl group.
- A thiazolidinone core with a sulfanylidene group.
- A methylidene linkage with a dimethoxyphenyl moiety.
The molecular formula is with a molecular weight of approximately 409.88 g/mol.
Antiviral Properties
Research has indicated that derivatives of similar thiazolidinone compounds exhibit significant antiviral activity. For instance, compounds structurally related to this compound have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles . The mechanism involves targeting viral DNA replication processes, suggesting that this compound may also possess similar antiviral properties.
Antioxidant Activity
Studies have demonstrated that thiazolidinone derivatives can act as potent antioxidants. The presence of phenolic groups contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell signaling pathways. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, indicating that this compound might also exhibit similar effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : Targeting viral DNA synthesis and replication.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through modulation of apoptotic pathways.
Case Study 1: Antiviral Efficacy
A study identified several analogs of thiazolidinones that showed promising antiviral activity against HAdV. Among these, one derivative exhibited an IC50 value as low as 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), highlighting the potential for further development into therapeutic agents .
Case Study 2: Antioxidant Activity
Research into related compounds demonstrated their ability to decrease ischemia-induced neuronal death significantly. The antioxidant effects were observed to persist long after treatment, suggesting prolonged protective mechanisms against neurodegenerative conditions .
Data Tables
| Biological Activity | Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Compound 15 | 0.27 | 156.8 | >580 |
| Antioxidant | Compound X | Varies | Varies | Not specified |
| Anticancer | Compound Y | Varies | Varies | Not specified |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has evaluated its efficacy against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment.
Case Study: Anticancer Evaluation
- Methodology : The compound was tested using the MTT assay across multiple concentrations (5 µM to 100 µM) on selected cancer cell lines.
- Results : It exhibited a notable inhibition rate, suggesting its effectiveness in targeting cancer cells. The average growth inhibition rate was reported at approximately 50% at higher concentrations.
Anti-inflammatory Properties
In addition to its anticancer potential, N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor.
Case Study: Anti-inflammatory Evaluation
- Methodology : In silico molecular docking was performed to assess binding affinity to the 5-lipoxygenase enzyme.
- Results : The compound showed promising results as a potential inhibitor of 5-lipoxygenase, which is involved in inflammatory processes.
Data Table: Summary of Research Findings
| Application | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | Significant growth inhibition across multiple cell lines |
| Anti-inflammatory | Molecular Docking | Potential 5-lipoxygenase inhibitor |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Findings and Structure-Activity Relationships (SAR)
In contrast, bromine (in ) introduces steric bulk and electron-withdrawing effects, which may alter target specificity. Fluorine (in ) increases electronegativity and metabolic stability, while hydroxyl groups (as in the target compound) improve solubility but may reduce membrane permeability .
Acetamide Side Chain Modifications: The 5-chloro-2-hydroxyphenyl group in the target compound balances lipophilicity (-Cl) and hydrogen-bonding capacity (-OH). Analogues with 2-methylphenyl () or 2-phenylethyl () substituents exhibit higher hydrophobicity, correlating with improved anticancer activity in HepG-2 cells . Methoxy vs.
Core Heterocycle Variations: Thiazolidinones (target compound, ) generally exhibit stronger π-π stacking with enzymes compared to oxadiazoles (), which are more rigid and less conformationally flexible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
